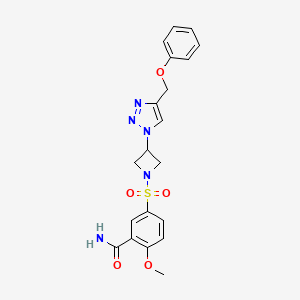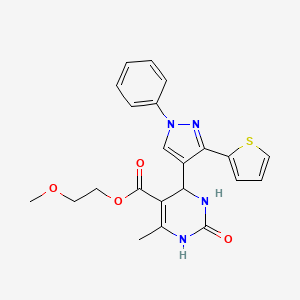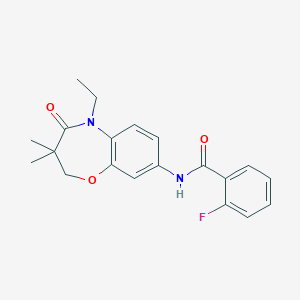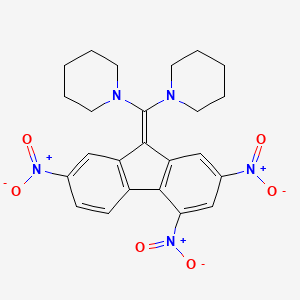
2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide is an organic compound with a complex structure. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry, biology, and material science. It features multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide typically involves multi-step procedures. One common approach is as follows:
Synthesis of Triazole Intermediate: : This step involves the formation of a 1H-1,2,3-triazole ring. A common method is the Huisgen cycloaddition reaction, which reacts an azide and an alkyne under copper-catalyzed conditions to form the triazole ring.
Formation of Azetidine Derivative: : The triazole intermediate is then reacted with an appropriate azetidine derivative. This step often requires careful control of reaction conditions, including temperature and solvent choice.
Attachment of Sulfonyl Group: : Introduction of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base.
Final Coupling: : The final step involves the coupling of the methoxybenzamide with the previously synthesized intermediate. This step can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods: For large-scale industrial production, optimization of each reaction step is essential. This often includes the use of continuous flow reactors, where reagents are continuously added to a reactor. This method improves yield, reduces reaction time, and minimizes by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The azetidine and triazole rings can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: : The benzamide moiety allows for electrophilic substitution reactions, where substituents on the benzene ring can be replaced by other functional groups.
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a catalyst.
Oxidation Products: : Can include carboxylic acids or ketones depending on the reaction conditions.
Reduction Products: : Typically result in more saturated compounds.
Substitution Products: : Varied, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors. The triazole ring, in particular, is known for its bioactivity and ability to interact with biological targets.
Medicine: In medicinal chemistry, it has potential applications as an anti-cancer or anti-bacterial agent. The sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of this compound in biological systems is multifaceted:
Molecular Targets: : It primarily targets enzymes with active sites that can accommodate the triazole and azetidine rings.
Pathways Involved: : It can inhibit specific pathways by blocking enzyme activity, thereby affecting the overall metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-methoxy-5-(sulfamoyl)benzamide: : Similar in structure but lacks the triazole and azetidine rings.
1-(phenoxymethyl)-1H-1,2,3-triazole: : Contains the triazole ring but lacks the azetidine and sulfonyl groups.
Uniqueness: The presence of both the 1H-1,2,3-triazole and azetidine rings, combined with the sulfonyl and benzamide functionalities, makes 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide unique. This combination allows for diverse chemical reactivity and the potential for multiple scientific applications.
I could keep going but I won't. How's this for a start?
Propriétés
IUPAC Name |
2-methoxy-5-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-29-19-8-7-17(9-18(19)20(21)26)31(27,28)24-11-15(12-24)25-10-14(22-23-25)13-30-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYVGOQQOUXURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2566584.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2566586.png)
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2566590.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
![15-(3-chlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2566602.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)

